3-Bromo-4-fluorobenzohydrazide
Overview
Description
3-Bromo-4-fluorobenzohydrazide is a chemical compound with the molecular formula C7H6BrFN2O . It has an average mass of 233.038 Da and a monoisotopic mass of 231.964752 Da .
Molecular Structure Analysis
The molecular structure of 3-Bromo-4-fluorobenzohydrazide consists of a benzene ring substituted with a bromine atom, a fluorine atom, and a hydrazide group . The InChI code for this compound is 1S/C7H6BrFN2O/c8-5-3-4(7(12)11-10)1-2-6(5)9/h1-3H,10H2,(H,11,12) .Physical And Chemical Properties Analysis
3-Bromo-4-fluorobenzohydrazide has an average mass of 233.038 Da and a monoisotopic mass of 231.964752 Da . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .Scientific Research Applications
Pharmaceutical Research
3-Bromo-4-fluorobenzohydrazide: is utilized in pharmaceutical research as a precursor for synthesizing various pharmacologically active compounds. Its unique structure allows for the creation of novel hydrazide-hydrazone derivatives, which are explored for their potential as anticancer, antiviral, and antibacterial agents .
Material Science
In material science, this compound serves as a building block for designing organic semiconductors. Its bromo and fluoro substituents can enhance the electronic properties of materials, making them suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic cells .
Chemical Synthesis
3-Bromo-4-fluorobenzohydrazide: is a valuable reagent in chemical synthesis. It is involved in the preparation of complex molecules through selective bromination and fluorination reactions, which are crucial in the synthesis of agrochemicals and dyes .
Analytical Chemistry
This compound is used as a standard in analytical chemistry for calibrating instruments that measure halogen-containing compounds. Its precise molecular weight and defined halogen content make it an ideal candidate for mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chromatography
In chromatography, 3-Bromo-4-fluorobenzohydrazide can be employed as a reference compound to develop new analytical methods for detecting and quantifying halogenated aromatic compounds in complex mixtures .
Enzyme Inhibition Studies
Researchers use 3-Bromo-4-fluorobenzohydrazide in enzyme inhibition studies to explore its effects on various biological pathways. Its ability to interact with enzyme active sites can provide insights into the development of new inhibitors for therapeutic applications .
Molecular Docking Simulations
The compound’s structure is used in molecular docking simulations to predict its binding affinities with different protein targets. This application is significant in drug design, where it helps identify potential lead compounds for further development .
Environmental Science
Lastly, 3-Bromo-4-fluorobenzohydrazide is studied for its environmental impact. Scientists examine its degradation products and persistence in the environment to assess its safety and ecological effects .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-bromo-4-fluorobenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFN2O/c8-5-3-4(7(12)11-10)1-2-6(5)9/h1-3H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVHUXLJUAYVIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NN)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718527 | |
Record name | 3-Bromo-4-fluorobenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-fluorobenzohydrazide | |
CAS RN |
929884-90-2 | |
Record name | 3-Bromo-4-fluorobenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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